molecular formula C8H11NO3S B13690691 Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate

Cat. No.: B13690691
M. Wt: 201.25 g/mol
InChI Key: ZOQQOKLHTPVJSJ-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, followed by heating the mixture to promote cyclization and formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. This compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate

Uniqueness

Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate is unique due to the specific positioning of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(1,3-thiazol-5-yl)propanoate

InChI

InChI=1S/C8H11NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-6,10H,2-3H2,1H3

InChI Key

ZOQQOKLHTPVJSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=CS1)O

Origin of Product

United States

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